molecular formula C8H12N2O B1391389 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde CAS No. 1174833-73-8

1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1391389
CAS No.: 1174833-73-8
M. Wt: 152.19 g/mol
InChI Key: FJASWPVFUDBYMH-UHFFFAOYSA-N
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Description

1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C8H12N2O. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a methylpropyl group and an aldehyde functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyrazole derivatives with appropriate aldehydes. . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylpropyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-butan-2-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-7(2)10-8(6-11)4-5-9-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJASWPVFUDBYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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